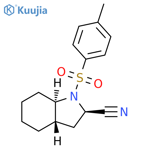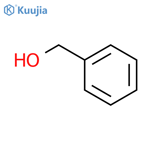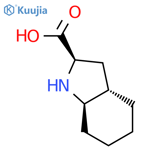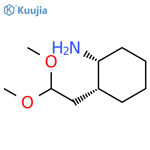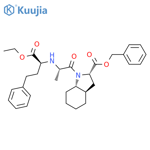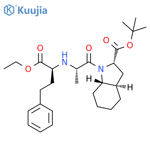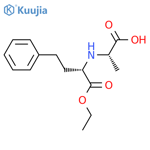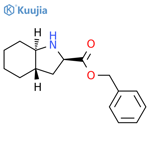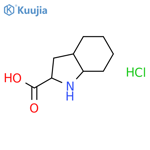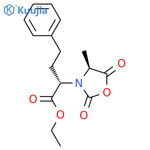Cas no 87679-37-6 (Trandolapril)
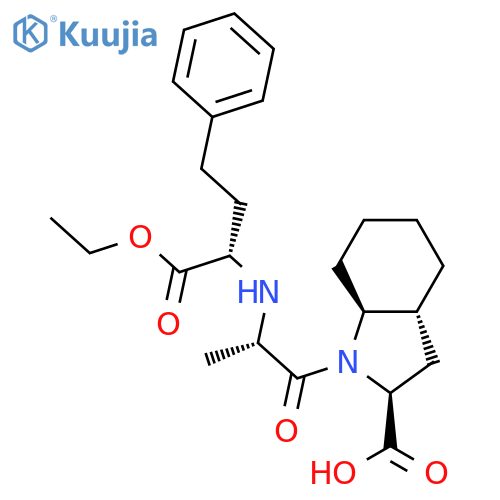
Trandolapril 化学的及び物理的性質
名前と識別子
-
- Trandolapril
- (2s,3ar,7as)-1-[(2s)-2-[[(1s)-1-ethoxycarbonyl-3-phenyl-propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- RU44570
- (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid
- (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid,form I crystalline polymorph of
- 1-[2-[(1-ethoxycarbonyl-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- Odrik
- Preran
- Trandolaprilum [Latin]
- Mavik
- (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid (ACI)
- 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aα,7aβ]]- (ZCI)
- Gopten
- RU 44570
- s6468
- TRANDOLAPRIL [MART.]
- TRANDOLAPRIL (EP MONOGRAPH)
- Trandolapril Tablets
- KS-1467
- Tox21_111453
- NCGC00182079-03
- (2S,3aR,7aS)-1-(N-((1S)-1-((Ethyloxy)carbonyl)-3-phenylpropyl)-L-alanyl)octahydro-1H-indole-2-carboxylic Acid
- TRANDOLAPRIL COMPONENT OF TARKA
- NS00001070
- RU-44570
- (2S,3aR,7aS)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
- 87679-37-6
- CCRIS 6594
- Trandolapril [USP:INN:BAN]
- NCGC00095153-01
- TRANDOLAPRIL [USP-RS]
- GTPL6453
- Udrik
- Trandolapril (JAN/USP/INN)
- Trandolapril; (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid
- LP00924
- TRANDOLAPRIL [MI]
- HSDB 8392
- NSC 758939
- DTXSID2023692
- TRANDOLAPRIL [ORANGE BOOK]
- NCGC00182079-02
- (2S,3aR,7aS)-1-((S)-N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)alanyl)hexahydro-2-indoline carboxylic acid
- (2S,3aR,7aS)-1-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydro-1H-indole-2-carboxylic acid
- SR-02000000917
- TRANDOLAPRIL [VANDF]
- NCGC00182079-09
- Q929420
- Trandolaprilum (Latin)
- CHEMBL1519
- Odric
- Tox21_500924
- SCHEMBL16610
- TRANDOLAPRIL (USP-RS)
- TRANDOLAPRIL [JAN]
- TARKA COMPONENT TRANDOLAPRIL
- 1H-Indole-2-carboxylic acid, 1-((2S)-2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-, (2S,3aR,7aS)-
- Trandolapril, United States Pharmacopeia (USP) Reference Standard
- Trandolapril, European Pharmacopoeia (EP) Reference Standard
- Trandolapril (USP:INN:BAN)
- DTXCID003692
- C09AA10
- HY-B0592
- Tox21_113152
- EN300-7481395
- AKOS015843316
- SDCCGSBI-0633768.P001
- 2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, Mavik
- (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid, 1-ethyl ester
- Trandolapril, >=98% (HPLC), white powder
- AKOS015896050
- W18796
- TRANDOLAPRIL (USP MONOGRAPH)
- (2S)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- Mavik (TN)
- SR-02000000917-2
- 1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-1H-indol-2-carboxylic acid
- BIDD:GT0804
- 1H-Indole-2-carboxylic acid, octahydro-1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-, (2S-(1(R*(R*)),2-alpha,3a-alpha,7a-beta))-
- CCG-222228
- TRANDOLAPRIL [INN]
- TRANDOLAPRIL [USP MONOGRAPH]
- (2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]hexahydro-2-indolinecarboxylic acid, 1-ethyl ester
- HMS3262J10
- (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid
- DB00519
- Trandolaprilum
- D00383
- UNII-1T0N3G9CRC
- (2S,3aR,7aS)-1-((2S)-2-(((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
- BDBM50369775
- TRANDOLAPRIL [EP MONOGRAPH]
- CAS-87679-37-6
- TRANDOLAPRIL [WHO-DD]
- CHEBI:9649
- NCGC00261609-01
- 1H-INDOLE-2-CARBOXYLIC ACID, OCTAHYDRO N-((2S)-1-ETHOXY-1-OXO-4-PHENYLBUTAN-2-YL)-1-ALANYL (2S,3AR,7AS)
- NCGC00182079-01
- TRANDOLAPRIL (MART.)
- 1T0N3G9CRC
- NSC-758939
- BRD-K28550399-001-01-4
-
- MDL: MFCD00865776
- インチ: 1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
- InChIKey: VXFJYXUZANRPDJ-WTNASJBWSA-N
- ほほえんだ: C(N1[C@H](C(=O)O)C[C@H]2CCCC[C@H]12)(=O)[C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 430.246772g/mol
- ひょうめんでんか: 0
- XLogP3: 2
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 回転可能化学結合数: 10
- どういたいしつりょう: 430.246772g/mol
- 単一同位体質量: 430.246772g/mol
- 水素結合トポロジー分子極性表面積: 95.9Ų
- 重原子数: 31
- 複雑さ: 634
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- Stability Shelf Life: Stable under recommended storage conditions.
- Dissociation Constants: pKa1 = 3.8; pKa2 = 5.21 (est)
- 色と性状: 無色結晶固体。
- 密度みつど: 1.181
- ゆうかいてん: 122-123°C
- ふってん: 626 oC at 760 mmHg
- フラッシュポイント: 332.4 oC
- 屈折率: 1.549
- ようかいど: DMSO: ≥20mg/mL
- PSA: 95.94000
- LogP: 3.10210
Trandolapril セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H360D
- 警告文: P201-P280-P308+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- RTECS番号:NL6015178
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Trandolapril 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB532323-25mg |
Trandolapril; . |
87679-37-6 | 25mg |
€231.60 | 2025-02-14 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T97680-50mg |
Trandolapril |
87679-37-6 | 99% | 50mg |
¥3058.0 | 2023-09-06 | |
| Key Organics Ltd | KS-1467-1MG |
Trandolapril |
87679-37-6 | >97% | 1mg |
£37.00 | 2025-02-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T97680-100mg |
Trandolapril |
87679-37-6 | 99% | 100mg |
¥5559.0 | 2023-09-06 | |
| abcr | AB532323-50 mg |
Trandolapril; . |
87679-37-6 | 50mg |
€325.90 | 2023-03-07 | ||
| LKT Labs | T6803-100 mg |
Trandolapril |
87679-37-6 | ≥98% | 100MG |
$388.70 | 2023-07-10 | |
| TRC | T713500-50mg |
Trandolapril |
87679-37-6 | 50mg |
$283.00 | 2023-05-17 | ||
| ChemScence | CS-2809-100mg |
Trandolapril |
87679-37-6 | 99.98% | 100mg |
$718.0 | 2022-04-26 | |
| Ambeed | A332316-50mg |
(2S,3aR,7aS)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid |
87679-37-6 | 98% | 50mg |
$326.0 | 2023-07-10 | |
| MedChemExpress | HY-B0592-50mg |
Trandolapril |
87679-37-6 | 99.67% | 50mg |
¥2400 | 2023-08-31 |
Trandolapril 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 Reagents: 1H-Benzotriazole , Ethylmorpholine , Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; 0 °C; 3.5 h, 20 - 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
ごうせいかいろ 7
1.2 Reagents: Water
1.3 Reagents: Diisopropyl ether ; 30 min
Trandolapril Raw materials
- Trandolapril Benzyl Ester
- (2S,3AR,7aS)-1H-octahydroindole-2-carboxylic acidHydrochloride
- 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, 1,1-dimethylethyl ester, (2S,3aR,7aS)-
- rel-(2R,3aS,7aR)-Octahydro-1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbonitrile
- (+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
- N-1-(S)-Ethoxycarbonyl-3-phenylpropyl-L-alanine-N-carboxyanhydride
- Benzyl alcohol
- ARGCRCXTJMQKNA-ILXRZTDVSA-N
- (1R,2R)-2-(2,2-Dimethoxyethyl)cyclohexanamine
- rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid
Trandolapril Preparation Products
Trandolapril 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Trandolaprilに関する追加情報
Professional Introduction to Compound with CAS No. 87679-37-6 and Product Name: Trandolapril
The compound with the CAS number 87679-37-6 is a significant entity in the field of pharmaceutical chemistry, particularly in the development of cardiovascular drugs. This compound is closely associated with the well-known angiotensin-converting enzyme (ACE) inhibitor, Trandolapril, which has been widely used in the management of hypertension and heart failure. Trandolapril, chemically known as (3S)-1-[[N-(2S)-(1-carboxy-3-phenylpropyl)amino]acetyl]-L-proline dihydrochloride, plays a crucial role in modulating the renin-angiotensin-aldosterone system (RAAS), thereby reducing blood pressure and alleviating cardiac workload.
In recent years, there has been a growing interest in the pharmacological properties of Trandolapril and its derivatives due to their efficacy and safety profiles. The latest research in this domain has highlighted the compound's ability to not only lower blood pressure but also to offer protective effects against cardiovascular remodeling. Studies have demonstrated that Trandolapril can attenuate hypertrophic responses and fibrosis in heart tissue, which are key pathological features of chronic heart failure. This has led to an increased focus on understanding the molecular mechanisms underlying its therapeutic effects.
The structure of Trandolapril (CAS No. 87679-37-6) is characterized by a proline backbone, which is a common motif in many bioactive peptides and drugs. The presence of a carboxylic acid group at one end and an amino group at the other allows for interactions with various biological targets. Specifically, the amino group is involved in forming a covalent bond with ACE, leading to the inhibition of its enzymatic activity. This inhibition results in decreased production of angiotensin II, a potent vasoconstrictor, and increased levels of bradykinin, a vasodilator. These changes contribute to the hypotensive effects observed in patients treated with Trandolapril.
Recent advancements in computational chemistry have enabled researchers to model the binding interactions between Trandolapril and ACE with high precision. These studies have identified key residues on both Trandolapril and ACE that are critical for substrate recognition and catalytic activity. By understanding these interactions at an atomic level, scientists have been able to design analogs of Trandolapril with enhanced potency and improved pharmacokinetic profiles. Such derivatives hold promise for treating not only hypertension but also other cardiovascular disorders.
The clinical significance of Trandolapril has been further underscored by large-scale randomized controlled trials (RCTs). For instance, the Val-HeFT trial evaluated the efficacy of adding Trandolapril to standard therapy in patients with heart failure. The results showed that Trandolapril reduced hospitalizations and improved survival rates compared to placebo. These findings have solidified Trandolapril's position as a cornerstone medication in the management of heart failure.
From a regulatory perspective, Trandolapril has been approved by major health authorities worldwide for its therapeutic benefits. The approval process involves rigorous testing for safety and efficacy, ensuring that patients receive medications that meet stringent quality standards. As regulatory bodies continue to evaluate new drug applications, compounds like those related to CAS No. 87679-37-6 will play a crucial role in shaping future guidelines for cardiovascular drug development.
Future research directions in this field are likely to focus on exploring combination therapies involving Trandolapril with other agents that target different aspects of cardiovascular pathophysiology. For example, combining Trandolapril with inhibitors of angiotensin II receptor blockers (ARBs) or direct renin inhibitors (DRIs) may offer synergistic effects that enhance overall treatment outcomes. Additionally, investigating the potential role of Trandolapril in preventing cardiovascular complications associated with diabetes mellitus is an area ripe for exploration.
The development of novel delivery systems for Trandolapril is another promising avenue for research. Nanotechnology-based formulations have shown promise in improving drug bioavailability and targeting specificity. By encapsulating Trandolapril within nanoparticles or liposomes, it may be possible to achieve more sustained release profiles and reduce dosing frequency, thereby improving patient compliance.
In conclusion, Trandolapril (CAS No. 87679-37-6) represents a significant advancement in the treatment of cardiovascular diseases. Its ability to modulate the RAAS system effectively makes it a valuable therapeutic agent for managing hypertension and heart failure. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, ensuring that it remains at the forefront of cardiovascular pharmacology.
87679-37-6 (Trandolapril) 関連製品
- 108313-11-7(Ramipril methyl ester)
- 69-25-0(Eledoisin)
- 76420-72-9((2S)-1-(2S)-2-{(1S)-1-carboxy-3-phenylpropylamino}propanoylpyrrolidine-2-carboxylic acid)
- 405-39-0(Z-Lys(Z)-OH)
- 75847-73-3(Enalapril)
- 340-90-9(N-Phthaloyl-L-glutamic Acid)
- 949-67-7(L-Tyrosine Ethyl Ester)
- 108731-95-9(Ramipril diketopiperazine)
- 537-55-3(N-Acetyl-L-tyrosine)
- 87333-19-5(Ramipril)


